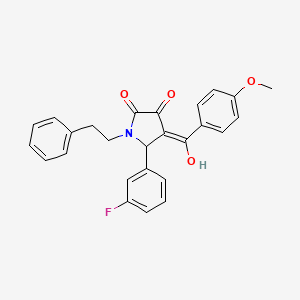

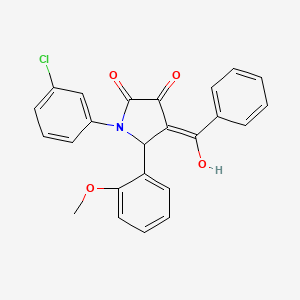

![molecular formula C24H16FNO2 B3903251 3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone CAS No. 5967-14-6](/img/structure/B3903251.png)

3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone

Vue d'ensemble

Description

The compound “3-[3-(2-fluorophenyl)acryloyl]-4-phenyl-2(1H)-quinolinone” is a type of organic compound known as a chalcone . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds. They contribute to a wide spectrum of biological activities such as antibacterial, antifungal, anti-inflammatory, and anticancer activity .

Synthesis Analysis

While specific synthesis information for this compound is not available, chalcones are typically synthesized via the Claisen–Schmidt condensation . This involves the condensation of an aromatic aldehyde with an aromatic ketone in the presence of a base .Molecular Structure Analysis

The molecular structure of a similar compound was determined by various methods including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, 1H, 13C and 19F nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Chemical Reactions Analysis

Chalcones, like the compound , are known to undergo a variety of chemical reactions. They are particularly known for their ability to undergo Michael addition reactions, which are key for carbon-carbon bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by a variety of methods. For a similar compound, these properties were determined by methods such as infrared spectroscopy, nuclear magnetic resonance, and mass spectrometry .Applications De Recherche Scientifique

- Fluorescent proteins (FPs) play a crucial role in antibody research. Scientists have developed nanobodies (single-domain antibodies) that specifically target FPs. These nanobodies can be used for imaging, protein tracking, and studying protein dynamics within cells . By enhancing the specificity and sensitivity of FP-based assays, nanobodies contribute to advancements in biological research.

- FISH technology has evolved significantly. Researchers now use superresolution microscopy systems to visualize intranuclear chromosomal organization. FISH probes labeled with FPs allow precise localization of specific DNA or RNA sequences within cells. This technique aids in gene mapping, detecting chromosomal abnormalities, and studying gene expression patterns .

Antibody Research and Nanobodies

Fluorescence In Situ Hybridization (FISH)

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

3-[(E)-3-(2-fluorophenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16FNO2/c25-19-12-6-4-8-16(19)14-15-21(27)23-22(17-9-2-1-3-10-17)18-11-5-7-13-20(18)26-24(23)28/h1-15H,(H,26,28)/b15-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJXGAQLBXKDNT-CCEZHUSRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)C=CC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=C(C(=O)NC3=CC=CC=C32)C(=O)/C=C/C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40417279 | |

| Record name | F0449-0004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40417279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5967-14-6 | |

| Record name | F0449-0004 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40417279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3903178.png)

![3-(1-adamantyl)-N'-[1-(2-thienyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B3903183.png)

![4-[2-(1H-benzimidazol-2-yl)-2-phenylvinyl]-N,N-dimethylaniline](/img/structure/B3903193.png)

![ethyl 5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3903201.png)

![1-(1,3-benzodioxol-5-yl)-3-[(4-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B3903217.png)

![4-benzoyl-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3903226.png)

![6-chloro-2-[2-(4-nitrophenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B3903265.png)

![methyl (2S,4R)-4-(dimethylamino)-1-{[(1R,4S)-1,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]hept-4-yl]carbonyl}pyrrolidine-2-carboxylate](/img/structure/B3903279.png)

![methyl 4-{2-[(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3903283.png)